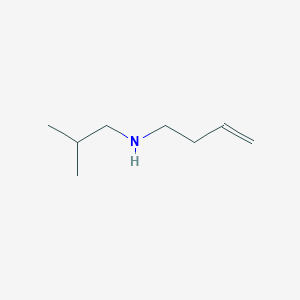![molecular formula C20H18O3 B2481071 3-(benzyloxy)-7,8,9,10-tétrahydro-6H-benzo[c]chromène-6-one CAS No. 320350-67-2](/img/structure/B2481071.png)
3-(benzyloxy)-7,8,9,10-tétrahydro-6H-benzo[c]chromène-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one includes a benzyloxy group attached to a tetrahydrobenzo[c]chromen-6-one core, which contributes to its unique chemical properties and biological activities .
Applications De Recherche Scientifique
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Mécanisme D'action
Coumarins and their derivatives have been found to exhibit a wide range of biological activities, including antioxidation, antitumor, antimutation, antibacterial, anti-inflammatory, antiviral, and myocardial protection . They have also shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to their neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-hydroxyphenyl)-prop-2-en-1-ones and several β-ketoesters.
Reaction Conditions: The reaction involves a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene. This method is efficient, simple, and versatile, providing a rapid synthetic route for the production of benzo[c]chromen-6-one derivatives.
Catalysts and Reagents: The synthesis does not require a metal catalyst or peroxide promoter, making it an environmentally friendly process.
Industrial Production Methods
Industrial production methods for 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzo[c]chromen-6-one derivatives.
Reduction: Reduction reactions can modify the benzyloxy group or the chromen-6-one core.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-benzo[c]chromen-6-one: A closely related compound with similar biological activities.
Ellagic Acid Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one with potential therapeutic applications.
Uniqueness
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its benzyloxy group, which enhances its biological activity and potential therapeutic applications. This structural modification distinguishes it from other similar compounds and contributes to its unique chemical properties and biological effects .
Propriétés
IUPAC Name |
3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBDGDFCQUTEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)


![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)
![2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2481004.png)

![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)



![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)
